2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide typically involves multi-step organic reactions. The starting materials may include benzenesulfonyl chloride, ethyl acetoacetate, and 3-methoxypropylamine. The key steps in the synthesis may involve:
Formation of the quinoline core: This can be achieved through a cyclization reaction involving ethyl acetoacetate and aniline derivatives.
Introduction of the benzenesulfonyl group: This step involves the reaction of the quinoline derivative with benzenesulfonyl chloride under basic conditions.
Acetamide formation: The final step involves the reaction of the intermediate with 3-methoxypropylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the benzenesulfonyl group.
Reduction: Reduction reactions may target the carbonyl groups or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against various bacterial and fungal strains.
Anticancer Agents: Some derivatives are studied for their potential to inhibit cancer cell growth.
Medicine
Pharmacology: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimalarial activities.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide would depend on its specific biological target. Generally, quinoline derivatives may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, they may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline: The parent compound of many derivatives with diverse biological activities.
Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic agents.
Uniqueness
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-3-17-10-11-20-18(14-17)15-21(31(28,29)19-8-5-4-6-9-19)23(27)25(20)16-22(26)24-12-7-13-30-2/h4-6,8-11,14-15H,3,7,12-13,16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACWAGWMLUYYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.